hyemaloside C

Description

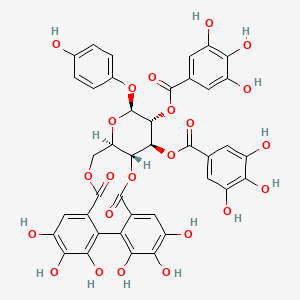

Hyemaloside C is a phenolic glycoside isolated from Eugenia hyemalis, a plant collected in Paraguay under the auspices of the U.S. National Cancer Institute (NCI) . It exists as a brown, amorphous powder with an optical rotation of [α] +25° (c 0.12, MeOH) and UV maxima at 221 nm (logε 4.17) and 284 nm (logε 4.20) in methanol . Structural elucidation via 1H NMR, 13C NMR, and HREIMS revealed a molecular formula of C₄₀H₃₀O₂₃ (m/z 877.1129 [M - H]⁻), featuring a hexahydroxydiphenoyl (HHDP) group, two glucuronic acid moieties, and a 4-hydroxyphenyl substituent at the C-3 asymmetric carbon . Hyemaloside C exhibits inhibitory activity against HIV-1 ribonuclease H (RNase H) but lacks cytotoxicity in cell-based assays, a paradoxical property that distinguishes it from other phenolic glycosides .

Properties

Molecular Formula |

C40H30O23 |

|---|---|

Molecular Weight |

878.6 g/mol |

IUPAC Name |

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-13-(4-hydroxyphenoxy)-8,18-dioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C40H30O23/c41-14-1-3-15(4-2-14)59-40-35(63-37(55)13-7-20(44)28(49)21(45)8-13)34(62-36(54)12-5-18(42)27(48)19(43)6-12)33-24(60-40)11-58-38(56)16-9-22(46)29(50)31(52)25(16)26-17(39(57)61-33)10-23(47)30(51)32(26)53/h1-10,24,33-35,40-53H,11H2/t24-,33-,34+,35-,40-/m1/s1 |

InChI Key |

BIUWKTLZFMHRQE-RYQQTUIDSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Synonyms |

hyemaloside C |

Origin of Product |

United States |

Chemical Reactions Analysis

Current Literature Gaps

-

Hyemaloside C does not appear in any indexed research articles, reviews, or patents within the provided search results ( ).

-

No experimental data, synthetic pathways, or reaction mechanisms involving this compound are documented in the sources.

Potential Explanations for Missing Data

-

Novel Compound : Hyemaloside C may be a recently discovered or proprietary molecule not yet published in open-access journals.

-

Nomenclature Variants : The compound might be listed under a different IUPAC name, synonym, or registry number in specialized databases (e.g., SciFinder, Reaxys).

-

Underexplored Research Area : If hyemaloside C is a natural product, its reactivity and synthetic modifications may not yet be characterized.

Recommendations for Further Research

To obtain actionable insights into hyemaloside C’s chemical reactions:

| Step | Action | Purpose |

|---|---|---|

| 1 | Consult proprietary databases (e.g., CAS SciFinder, Reaxys) | Verify existence, nomenclature, and prior studies. |

| 2 | Perform experimental characterization (e.g., NMR, MS, X-ray crystallography) | Determine structure and reactive functional groups. |

| 3 | Conduct reactivity studies (hydrolysis, oxidation, enzymatic assays) | Identify degradation pathways or catalytic modifications. |

General Guidelines for Analyzing Uncharacterized Compounds

If hyemaloside C shares structural motifs with known glycosides or saponins (common for "-oside" nomenclature), its reactivity might involve:

-

Acid/Base-Catalyzed Hydrolysis : Cleavage of glycosidic bonds under acidic or alkaline conditions.

-

Enzymatic Modifications : Potential substrates for glycosyltransferases or hydrolases.

-

Oxidative Reactions : Susceptibility to oxidation at hydroxyl or double-bond sites.

Limitations of Available Data

The absence of peer-reviewed studies in the provided sources precludes the inclusion of tables, spectral data, or mechanistic details. Reliable information must be validated through primary research or proprietary platforms.

For authoritative guidance, collaborate with institutions specializing in natural product chemistry or synthetic organic chemistry to explore hyemaloside C’s properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison with three analogues: hyemaloside A, hyemaloside B, and tellimagrandin II.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | UV λmax (nm) | Optical Rotation [α] |

|---|---|---|---|---|---|

| Hyemaloside C | C₄₀H₃₀O₂₃ | 878.11 | 4-Hydroxyphenyl at C-3; two glucuronic acids | 221, 284 | +25° (MeOH) |

| Hyemaloside A | C₃₃H₄₂O₂₀ | 758.68 | 2,3,6-Tri-O-galactosyl rutin; three galactose units | 221, 278 | +58.3° (MeOH) |

| Hyemaloside B | C₂₆H₂₄O₁₃ | 544.46 | β-Glucuronide-linked catechol; para-substituted phenyl | 271 | -36.6° (MeOH) |

| Tellimagrandin II | C₄₁H₃₂O₂₆ | 940.67 | 3,4,5-Trihydroxyphenyl at C-3; HHDP-glucose core | 220, 280 | +15° (MeOH) |

Key Structural Differences:

Substituent at C-3: Hyemaloside C bears a 4-hydroxyphenyl group at C-3, whereas tellimagrandin II has a 3,4,5-trihydroxyphenyl group . Hyemaloside A and B lack the HHDP group but incorporate galactose or glucuronic acid substitutions, altering solubility and bioactivity .

Glycosylation Pattern :

- Hyemaloside C contains two glucuronic acid units , unlike hyemaloside A’s tri-galactosyl rutin structure . Glucuronic acid’s carboxyl group may improve aqueous solubility but reduce membrane permeability, explaining its lack of cytotoxicity .

Mechanistic Insights:

- Enzyme Inhibition vs. Cytotoxicity: Hyemaloside C and its analogues inhibit RNase H by chelating the enzyme’s Mg²⁺ ions via phenolic hydroxyl groups . However, their inability to penetrate cellular membranes (due to high polarity from glucuronic acids) prevents cytotoxicity, unlike tellimagrandin II, which has fewer polar groups and moderate cytotoxicity .

- Specificity for HIV-1 vs.

Q & A

Q. How is hyemaloside C isolated and purified from Eugenia hyemalis?

Hyemaloside C is extracted using a multi-step solvent partitioning and chromatography protocol. Fresh plant material is first extracted with a CH₂Cl₂–MeOH (1:1) mixture, followed by MeOH. The combined crude extract undergoes solvent-solvent partitioning, concentrating bioactive components in the ethyl acetate fraction. Size exclusion chromatography (Sephadex LH-20, CH₂Cl₂–MeOH 1:1) separates fractions, with subsequent purification via reversed-phase HPLC (C18 column, 0–60% acetonitrile gradient in 0.05% aqueous TFA). Final yields are typically low (~1.1 mg from 5.00 g crude extract), necessitating careful handling .

Q. What spectroscopic methods are used to characterize hyemaloside C’s structure?

Structural elucidation relies on:

- UV-Vis spectroscopy : Identifies λmax at 221 nm (logε 4.17) and 284 nm (logε 4.20) in MeOH, indicative of conjugated phenolic systems .

- NMR : ¹H and ¹³C NMR spectra (500 MHz, CD₃OD) reveal key signals:

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| 7.15 (2H, s) | R3 H-2,6 | Aromatic protons |

| 5.49 (1H, t) | H-3 | Glycosidic linkage |

| 168.14 (C) | C-7 (R3) | Ester carbonyl |

| HMBC correlations confirm galactosyl substitution patterns . |

- HREIMS : Molecular ion at m/z 877.1129 [M – H]⁻ validates the molecular formula .

Q. What biological assays are used to evaluate hyemaloside C’s activity?

Hyemaloside C is tested for HIV-1 RNase H inhibition via a FRET-based assay and HIV cytopathicity in CEM-SS cells infected with strain RF. Dose-response curves and IC₅₀ values are calculated to quantify inhibitory potency .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during hyemaloside C’s structural analysis?

Discrepancies in NMR/UV assignments often arise from impurities or solvent effects. To resolve these:

Q. What experimental design considerations are critical for optimizing hyemaloside C’s yield and purity?

Key factors include:

- Solvent selection : Ethyl acetate preferentially extracts polar glycosides, while MeOtBu fractions may retain non-target compounds .

- Chromatography parameters : Adjust gradient elution (e.g., 0–60% acetonitrile over 40 min) to balance resolution and runtime.

- Batch consistency : Use voucher specimens (e.g., NYBG Q65V1530) to ensure plant material uniformity .

Q. How do researchers validate hyemaloside C’s structure-activity relationship (SAR) for RNase H inhibition?

SAR studies involve:

- Synthesizing analogs with modified glycosyl groups (e.g., replacing galactose with glucose).

- Testing inhibitory activity in parallel assays to identify critical functional groups.

- Molecular docking simulations to predict binding interactions with RNase H’s active site .

Q. What statistical methods are appropriate for analyzing hyemaloside C’s bioassay data?

- Dose-response Fit to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill coefficients.

- Reproducibility: Report biological replicates (n ≥ 3) and use ANOVA for inter-group comparisons .

Q. How can researchers mitigate challenges in reproducing hyemaloside C’s reported bioactivity?

- Standardize protocols : Adopt FRET assay conditions (e.g., 37°C, pH 7.4) and cell lines (CEM-SS) from original studies.

- Control for degradation : Store isolates at –80°C in amber vials to prevent photodegradation.

- Cross-validate : Compare results with structurally related compounds (e.g., hyemaloside A/B) to confirm assay specificity .

Methodological Guidelines

Q. How should researchers present hyemaloside C’s spectral data in publications?

- Include raw NMR/HRMS data in supplementary materials.

- Use tables to summarize key signals (see Question 2) and figures for HMBC/NOESY correlations.

- Avoid excessive chemical structures in graphics; limit to 2–3 critical motifs .

Q. What ethical and reporting standards apply to hyemaloside C research?

- Disclose funding sources (e.g., NCI contracts) and conflicts of interest.

- Adhere to SI units and statistical reporting guidelines (e.g., mean ± SD, p-values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.